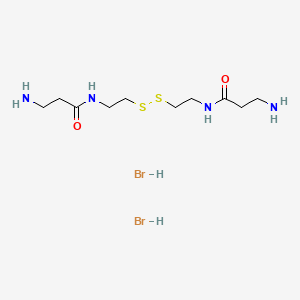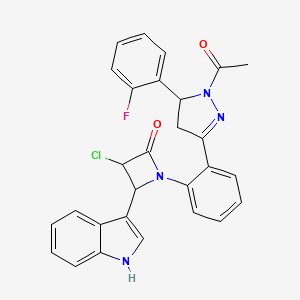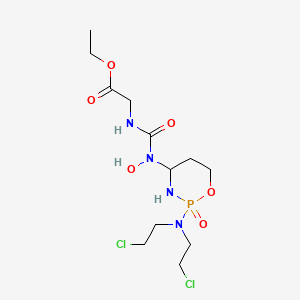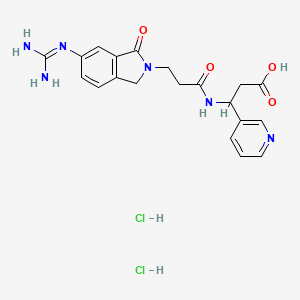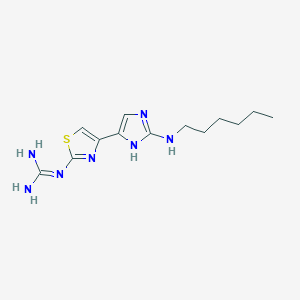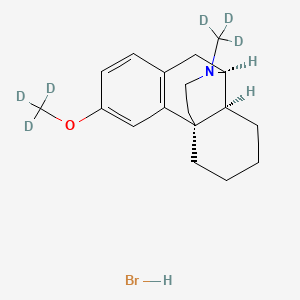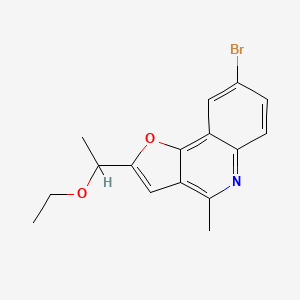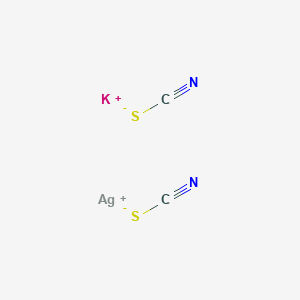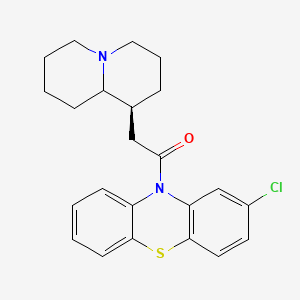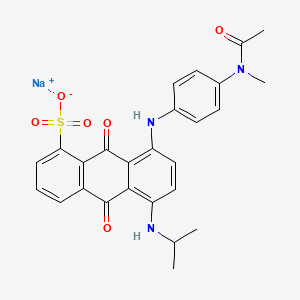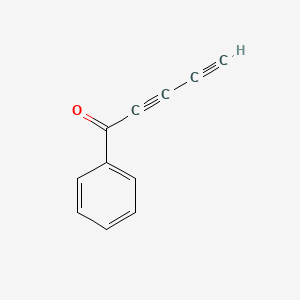![molecular formula C15H25ClN2O6 B12732342 (1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid CAS No. 83817-42-9](/img/structure/B12732342.png)
(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[77102,7010,15]heptadecan-6-one;perchloric acid is a complex organic compound with a unique tetracyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the tetracyclic core: This step involves cyclization reactions that form the tetracyclic structure. Common reagents used in this step include strong acids or bases to facilitate the cyclization.
Hydroxylation: Introduction of the hydroxyl group at the 12th position is achieved through oxidation reactions. Reagents such as hydrogen peroxide or osmium tetroxide may be used.
Final assembly: The final step involves combining the tetracyclic core with perchloric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient production, and employing advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The diazo groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their unique properties and applications.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound’s reactivity and functional groups make it a useful tool for studying enzyme interactions and metabolic pathways.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of (1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid involves its interaction with specific molecular targets. The hydroxyl and diazo groups play crucial roles in these interactions, facilitating binding to enzymes or receptors. This binding can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one: Lacks the perchloric acid component.
(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloric acid: Similar structure but with hydrochloric acid instead of perchloric acid.
Uniqueness
The presence of perchloric acid in (1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one enhances its reactivity and stability, making it distinct from its analogs. This unique combination allows for specific interactions and applications that are not possible with similar compounds.
属性
CAS 编号 |
83817-42-9 |
|---|---|
分子式 |
C15H25ClN2O6 |
分子量 |
364.82 g/mol |
IUPAC 名称 |
(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid |
InChI |
InChI=1S/C15H24N2O2.ClHO4/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19;2-1(3,4)5/h10-14,18H,1-9H2;(H,2,3,4,5)/t10-,11-,12-,13-,14-;/m1./s1 |
InChI 键 |
LDIDNKJDSYPVPY-XAWYEFCRSA-N |
手性 SMILES |
C1C[C@@H]2[C@@H]3C[C@H](CN2C(=O)C1)[C@H]4C[C@@H](CCN4C3)O.OCl(=O)(=O)=O |
规范 SMILES |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O.OCl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


